4-Isocyanobenzophenone
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Overview
Description
4-Isocyanobenzophenone, also known as (4-isocyanophenyl)(phenyl)methanone, is an organic compound with the chemical formula C15H10N2O. It is characterized by the presence of an isocyanide group attached to a benzophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isocyanobenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobenzophenone with chloroform and potassium hydroxide in the presence of a phase-transfer catalyst. The reaction proceeds via the formation of an intermediate isocyanide, which is then converted to the final product .
Another method involves the use of triethylamine and trichlorophosphate in tetrahydrofuran at 0°C under an inert atmosphere. This method yields this compound with high purity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper, along with suitable ligands.
Major Products Formed
Oxidation: Formation of benzophenone oxides.
Reduction: Formation of 4-aminobenzophenone.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
4-Isocyanobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Isocyanobenzophenone involves its interaction with specific molecular targets. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Shares the benzophenone core structure but lacks the isocyanide group.
4-Aminobenzophenone: Contains an amino group instead of an isocyanide group.
4-Cyanobenzophenone: Features a cyano group in place of the isocyanide group
Uniqueness
4-Isocyanobenzophenone is unique due to the presence of the isocyanide group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group allows for unique interactions with biological molecules and enables the synthesis of novel derivatives with tailored properties .
Properties
IUPAC Name |
(4-isocyanophenyl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c1-15-13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMYAXFQPGJROP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185202 |
Source
|
Record name | Phenyl isocyanide, p-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3128-83-4 |
Source
|
Record name | Phenyl isocyanide, p-benzoyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl isocyanide, p-benzoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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